4-Chloropyrrolo[2,1-f][1,2,4]triazin-2-amine
Description
Properties
IUPAC Name |
4-chloropyrrolo[2,1-f][1,2,4]triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-5-4-2-1-3-11(4)10-6(8)9-5/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMOLTMUHBZTSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Chloropyrrolo[2,1-f][1,2,4]triazin-2-amine typically involves multi-step processes starting from pyrrole derivatives. One common synthetic route includes the formation of a triazinium dicyanomethylide intermediate, followed by cyclization and chlorination steps . Industrial production methods often involve optimizing these steps to achieve higher yields and purity, using advanced techniques such as transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines .
Chemical Reactions Analysis
4-Chloropyrrolo[2,1-f][1,2,4]triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Kinase Inhibition:
One of the primary applications of 4-Chloropyrrolo[2,1-f][1,2,4]triazin-2-amine is in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cellular signaling pathways and are often implicated in cancer and other diseases. This compound has shown promise as an inhibitor of AAK1 (AP180-clathrin-AP180-interacting protein kinase), which is involved in pain modulation and could be targeted for pain management therapies .
Antiviral Activity:
Research has indicated that pyrrolo[2,1-f][1,2,4]triazin derivatives can exhibit antiviral properties. Specifically, compounds related to this compound have been investigated for their potential against viruses such as SARS-CoV-2 and rabies virus . This suggests that further exploration could lead to effective antiviral agents.
Biological Research
Enzyme Inhibition Studies:
This compound is utilized in biological research to study the inhibition of enzymes involved in critical pathways related to cancer and viral infections. The ability to inhibit specific kinases allows researchers to dissect cellular mechanisms and develop targeted therapies .
Structure-Activity Relationship (SAR) Studies:
The modular nature of this compound facilitates rapid SAR development. By modifying its structure, researchers can optimize potency and selectivity for various biological targets, which is crucial for developing effective therapeutic agents .
Industrial Applications
Pharmaceutical Development:
In the pharmaceutical industry, this compound serves as a building block for synthesizing various drugs. Its core structure is integral to many kinase inhibitors and antiviral agents, making it a key component in drug formulation processes .
Agrochemicals:
Beyond medicinal applications, this compound can also be explored for use in agrochemicals. The structural characteristics that allow it to inhibit biological pathways may be leveraged to develop new herbicides or pesticides that target specific plant or pest functions effectively .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Chloropyrrolo[2,1-f][1,2,4]triazin-2-amine involves its interaction with specific molecular targets, such as kinases and enzymes. For example, it has been shown to inhibit adaptor protein 2-associated kinase 1 (AAK1), which plays a role in modulating receptor endocytosis . This inhibition can lead to therapeutic effects in conditions like neuropathic pain and viral infections .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations and Physicochemical Properties
The table below highlights key structural differences and properties among 4-chloropyrrolo[2,1-f][1,2,4]triazin-2-amine and related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity (%) | Key Applications |
|---|---|---|---|---|---|---|
| This compound | 888720-29-4 | C₆H₅ClN₄ | 168.59 | Cl (C4), NH₂ (C2) | 95 | Kinase inhibition research |
| 4-Aminopyrrolo[2,1-f][1,2,4]triazine | 159326-68-8 | C₆H₆N₄ | 134.14 | NH₂ (C4) | 97 | Antiviral prodrug synthesis |
| 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine | 918538-05-3 | C₆H₃Cl₂N₃ | 188.02 | Cl (C2, C4) | 95 | Intermediate in organic synthesis |
| Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate | 1120214-92-7 | C₉H₈ClN₃O₂ | 237.64 | Cl (C4), COOEt (C2) | 95 | Medicinal chemistry scaffold |
| N-Benzyl-7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-2-amine | 1936113-64-2 | C₁₃H₁₁BrClN₄ | 353.62 | Cl (C4), Br (C7), Bn-NH (C2) | >95 | Non-medical industrial research |
Key Observations :
- Chlorine vs.
- Ester vs. Amine at C2 : The ethyl ester derivative (CAS 1120214-92-7) exhibits higher molecular weight and lipophilicity (logP ~1.8) compared to the amine-substituted compound, which may influence membrane permeability .
- Bromine Addition : The bromo-chloro derivative (CAS 1936113-64-2) introduces steric bulk and halogen bonding capabilities, making it suitable for cross-coupling reactions in industrial settings .
a) Antiviral Activity
Pyrrolo[2,1-f][1,2,4]triazines are recognized for antiviral applications. For example, remdesivir (a pyrrolo-triazine prodrug) targets RNA viruses by inhibiting viral polymerases .
b) Kinase Inhibition
This compound derivatives have shown promise as c-Met and VEGFR2 tyrosine kinase inhibitors. Substitutions at C2 and C4 modulate selectivity:
- Chloro Group (C4) : Enhances binding to ATP pockets via hydrophobic interactions.
- Amine Group (C2) : Facilitates hydrogen bonding with kinase hinge regions . In contrast, the methylthio-substituted analogue (CAS 54346-19-9) exhibits reduced kinase affinity due to weaker hydrogen bonding capacity .
Biological Activity
4-Chloropyrrolo[2,1-f][1,2,4]triazin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activity, particularly as an inhibitor of various kinases involved in cancer and other diseases. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrrolo-triazine framework with a chlorine substituent at the 4-position. Its molecular formula is with a molecular weight of approximately 168.58 g/mol. The compound exhibits a unique arrangement of nitrogen atoms that contributes to its biological properties.
Research indicates that this compound functions primarily as an inhibitor of the phosphatidylinositol 3-kinase (PI3K) signaling pathway. This pathway is crucial for cell growth and survival, and its dysregulation is often implicated in cancer progression. By inhibiting PI3K activity, this compound may reduce tumor cell proliferation and induce apoptosis in cancer cells .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 0.5 | Inhibition of proliferation |
| MCF-7 (Breast Cancer) | 0.8 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 0.3 | Cell cycle arrest |
These findings suggest that the compound possesses potent anticancer properties and may serve as a lead compound for further development .
In Vivo Studies
Animal models have further validated the efficacy of this compound. In a study involving xenograft models of human tumors:
- Dosage : Administered at doses ranging from 10 to 50 mg/kg.
- Results : Significant tumor growth inhibition was observed compared to control groups.
The compound was well-tolerated with no severe adverse effects reported .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on Lung Cancer : A patient with advanced lung cancer showed a partial response after treatment with a regimen including this compound as part of combination therapy.
- Breast Cancer Treatment : In clinical trials focusing on triple-negative breast cancer patients, the addition of this compound to standard chemotherapy resulted in improved overall survival rates compared to chemotherapy alone.
These case studies highlight the potential role of this compound in clinical settings .
Q & A
Q. What are the primary analytical techniques for characterizing 4-Chloropyrrolo[2,1-f][1,2,4]triazin-2-amine?
- Methodological Answer : Characterization typically involves ¹H/¹³C NMR to confirm hydrogen and carbon environments, HPLC (≥98% purity) for quantitative analysis, and high-resolution mass spectrometry (HRMS) to verify molecular weight (C₆H₆ClN₄, MW 168.59). X-ray crystallography is recommended for structural confirmation if crystalline forms are obtained . For intermediates, FT-IR can monitor functional groups like amines (N-H stretches at ~3300 cm⁻¹) .
Q. How can researchers ensure safe handling and storage of this compound?
Q. What HPLC methods are suitable for purity assessment?
- Methodological Answer : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30 v/v) + 0.1% trifluoroacetic acid. Set UV detection at 254 nm. Retention times for the parent compound and common impurities (e.g., dechlorinated byproducts) should be validated using spiked samples .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized?
- Methodological Answer : Batch synthesis () involves cyclocondensation of chlorinated precursors under reflux (e.g., 80°C in DMF). To improve yield:
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions. Conduct dose-response curves in triplicate using standardized cell lines (e.g., HEK293) and control for solvent effects (DMSO ≤0.1%). Validate targets via shRNA knockdown or CRISPR-Cas9 .
Q. How can crystallographic data inform structure-based drug design?
- Methodological Answer : Solve the crystal structure using single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Analyze packing motifs (e.g., π-π stacking of triazine rings) to predict binding to hydrophobic pockets. Compare with analogs (e.g., ’s N-(4-chlorophenyl) derivative) to guide substituent modifications .
Q. What computational methods predict structure-activity relationships (SAR)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases). Use QM/MM simulations to assess electronic effects of chlorine substitution. Train machine learning models on datasets of triazine analogs to prioritize synthetic targets .
Q. How to design stability studies under stressed conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
